
Monohydroxy Etravirine
Descripción general
Descripción
Monohydroxy Etravirine is a derivative of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections . Etravirine is known for its activity against NNRTI-resistant HIV strains and a higher genetic barrier to the development of resistance . This compound retains these properties while exhibiting unique characteristics due to the presence of a hydroxyl group.
Métodos De Preparación
The synthesis of Monohydroxy Etravirine involves several steps, including halogenation, nucleophilic substitution, and amination reactions. One practical method involves a microwave-promoted amination, which significantly reduces reaction time and improves yield . The synthetic routes can be divided into two main methods:
Halogenated Pyridines as Starting Materials: This method involves the use of 5-bromo-2,4,6-trichloropyrimidine or 2,4,6-trichloropyrimidine as starting materials.
4-Guanidinobenzonitrile as Starting Material: This method uses 4-guanidinobenzonitrile as the starting material or intermediate.
Análisis De Reacciones Químicas
Monohydroxy Etravirine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound, Etravirine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides like thionyl chloride.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Monohydroxy Etravirine is formed primarily through the metabolism of Etravirine via cytochrome P450 enzymes, particularly CYP2C19. Studies have shown that this metabolite retains significant antiviral activity and contributes to the overall pharmacological profile of Etravirine .
Key Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | Approximately 5-7 hours |
Bioavailability | 60% (oral administration) |
Metabolism | Primarily hepatic (CYP2C19) |
Excretion | Renal and fecal |
Antiviral Therapy
This compound's role in enhancing the efficacy of Etravirine has been documented in various clinical studies:
- Efficacy Against HIV : In clinical trials, Etravirine has shown a significant reduction in viral load among patients who are treatment-experienced. The addition of this compound may further enhance this effect by maintaining drug levels and extending therapeutic action .
- Combination Therapy : Research indicates that combining Etravirine with other antiretroviral agents can lead to improved outcomes. For instance, studies have demonstrated that co-administration with protease inhibitors can optimize treatment regimens .
Repurposing for Other Diseases
Recent investigations have explored the potential of this compound beyond HIV treatment:
- Zika Virus : In vivo studies using mouse models have indicated that Etravirine can reduce Zika virus replication and associated brain inflammation. This suggests a possible application in treating Zika virus infections, leveraging its mechanism of action against viral replication .
- Cancer Treatment : Preliminary studies have reported that Etravirine may inhibit tumor growth in ovarian cancer models by targeting specific pathways involved in cancer cell proliferation. This opens avenues for research into its use as an adjunct therapy in oncology .
Study 1: Pediatric Population
A clinical trial involving pediatric patients aged 6 to 18 years assessed the safety and efficacy of Etravirine. The results showed that 52% achieved a virologic response after 24 weeks of treatment, comparable to adult outcomes. This study highlights the importance of understanding this compound's pharmacokinetics in younger populations .
Study 2: Drug Interaction Analysis
A study examining drug interactions found that co-administration with omeprazole significantly increased this compound exposure due to CYP2C19 inhibition. This interaction underscores the need for careful management of drug regimens involving Etravirine and its metabolites .
Mecanismo De Acción
Monohydroxy Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks DNA-dependent and RNA-dependent polymerase activity, preventing viral replication . The presence of the hydroxyl group may enhance its binding affinity and specificity to the enzyme, contributing to its antiviral activity .
Comparación Con Compuestos Similares
Monohydroxy Etravirine is compared with other NNRTIs, such as:
Nevirapine: A first-generation NNRTI with a lower genetic barrier to resistance.
Efavirenz: Another first-generation NNRTI with a higher incidence of side effects.
Actividad Biológica
Monohydroxy etravirine is a significant metabolite of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Understanding the biological activity of this compound is crucial for optimizing its therapeutic use and minimizing potential drug interactions.
Overview of Etravirine
Etravirine (ETR) is primarily utilized in the management of HIV-1, particularly in treatment-experienced patients who may have developed resistance to first-generation NNRTIs. Its mechanism involves inhibiting the reverse transcriptase enzyme, which is essential for viral replication. The compound exhibits a robust pharmacokinetic profile, characterized by a high genetic barrier to resistance and favorable drug-drug interaction properties due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19 .
Metabolism and Formation of this compound
The metabolism of etravirine predominantly occurs through hydroxylation processes involving cytochrome P450 enzymes. Research indicates that CYP2C19 is chiefly responsible for the formation of monohydroxy and dihydroxy metabolites of etravirine. Specifically, this compound results from the monomethylhydroxylation of its dimethylbenzonitrile moiety .
Key Metabolic Pathways
Enzyme | Metabolite Type | Activity Level |
---|---|---|
CYP2C19 | This compound | Major |
CYP3A4 | Minor Hydroxylated Metabolites | Minor |
UGT1A3/UGT1A8 | Glucuronidated Products | Secondary |
Biological Activity and Pharmacodynamics
This compound retains some antiviral activity against HIV-1 but is significantly less potent than the parent compound. Studies have shown that the major metabolites exhibit over 90% reduced activity against reverse transcriptase compared to etravirine itself . This reduction in efficacy highlights the importance of understanding metabolite profiles when considering therapeutic regimens.
Antiviral Efficacy
- In vitro Activity : The effective concentration (EC50) for etravirine against HIV-1 is approximately 4 ng/mL, while this compound's EC50 is considerably higher, indicating reduced effectiveness .
- Clinical Relevance : In clinical settings, patients receiving etravirine have demonstrated viral load suppression rates exceeding 70% at 48 weeks, underscoring the importance of the parent drug's activity over its metabolites .
Case Studies and Clinical Findings
Several studies have explored the clinical implications of this compound:
- Efficacy in Treatment-Experienced Patients : A cohort study involving treatment-experienced children and adolescents reported a viral load <50 copies/mL in about 68% of participants after 48 weeks on an etravirine-based regimen .
- Drug-Drug Interactions : Etravirine's influence on other antiretrovirals like dolutegravir and maraviroc has been documented, with reductions in their plasma concentrations attributed to CYP3A4 modulation by etravirine . This interaction emphasizes the need for careful monitoring when prescribing these medications concurrently.
- Safety Profile : Common adverse effects associated with etravirine include gastrointestinal disorders and rashes. Monitoring for liver toxicity is also recommended, as some studies indicate potential liver-related side effects in certain patient populations .
Propiedades
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEOCSSSLMRMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858135 | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-68-8 | |
Record name | Monomethylhydroxy etravirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOMETHYLHYDROXY ETRAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.